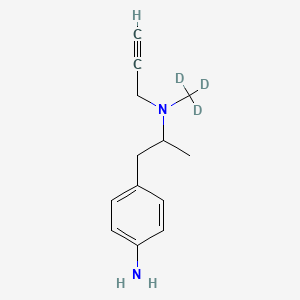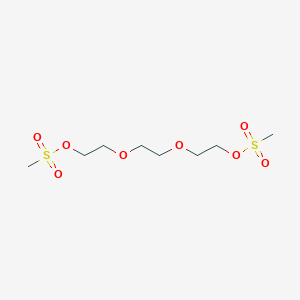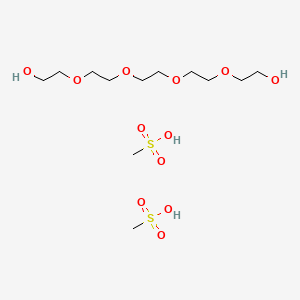
4-Octylphenol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octylphenol-d4 is a stable isotope . It is not considered a hazardous compound . It is a degradation product of non-ionic surfactants alkylphenol polyethoxylates and is used as a raw material for various industrial applications .
Molecular Structure Analysis
The molecular formula of this compound is C14H18D4O . The molecular weight is 210.35 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that alkylphenols are degradation products of alkylphenol polyethoxylates .作用機序
将来の方向性
The global 4-Octylphenol market is expected to grow at a healthy CAGR of 4.84% during the forecast period 2022-2030 . The demand for 4-Octylphenol as a raw material for the manufacturing of phenolic resins to produce rubbers, paints, etc., is dominating the global market and is forecasted to maintain its dominance over the next ten years .
特性
CAS番号 |
1246815-03-1 |
|---|---|
分子式 |
C14H22O |
分子量 |
210.353 |
IUPAC名 |
2,3,5,6-tetradeuterio-4-octylphenol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D |
InChIキー |
NTDQQZYCCIDJRK-IRYCTXJYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
同義語 |
p-(n-Octyl)phenol-d4; p-Octylphenol-d4; OP-d4; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
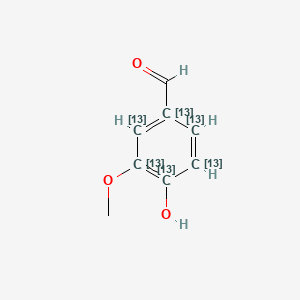


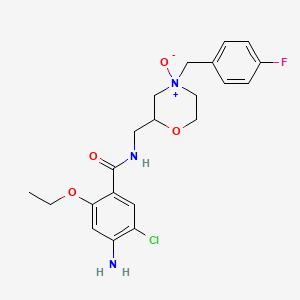
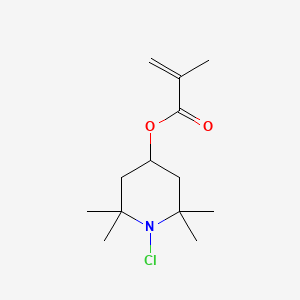
![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)

